molecular formula C21H20ClN3O3 B11029058 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Katalognummer: B11029058
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: INCCRLPTRDIDNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a pyrimidoindole derivative characterized by a bicyclic core structure fused with pyrimidine and indole moieties. Its substituents include a 4-chlorophenyl group at position 3, diethyl groups at positions 1 and 5, and a methoxy group at position 7. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, particularly as ligands for adrenergic and serotonin receptors .

Eigenschaften

Molekularformel

C21H20ClN3O3

Molekulargewicht

397.9 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1,5-diethyl-9-methoxypyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C21H20ClN3O3/c1-4-23-15-7-6-8-16(28-3)17(15)18-19(23)20(26)25(21(27)24(18)5-2)14-11-9-13(22)10-12-14/h6-12H,4-5H2,1-3H3

InChI-Schlüssel

INCCRLPTRDIDNF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C(=CC=C2)OC)C3=C1C(=O)N(C(=O)N3CC)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Intermediate Synthesis

  • Indole Precursor : 5-Methoxyindole-3-carbaldehyde is prepared via Vilsmeier–Haack formylation of 5-methoxyindole using POCl₃ and DMF.

  • Pyrimidine Component : 6-Amino-1,3-diethyluracil is synthesized by alkylation of barbituric acid with ethyl iodide in alkaline conditions.

Cyclocondensation Reaction

A one-pot, three-component reaction assembles the core structure:

  • Reagents :

    • 5-Methoxyindole-3-carbaldehyde (1.0 mmol)

    • 6-Amino-1,3-diethyluracil (1.0 mmol)

    • 4-Chlorobenzaldehyde (1.2 mmol)

  • Catalyst : ZrCl₄ (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 68% after column chromatography (hexane:ethyl acetate, 7:3).

Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack by the indole’s C-2 position, and subsequent cyclodehydration.

Functional Group Introduction and Optimization

Diethyl Group Installation

Ethylation of the uracil nitrogen is achieved prior to cyclization:

  • Method : Treatment of 6-aminouracil with ethyl bromide in DMF using K₂CO₃ as a base.

  • Conditions : 60°C for 12 hours, yielding 1,3-diethyluracil (89% purity).

4-Chlorophenyl Substituent Attachment

A Suzuki–Miyaura coupling introduces the aryl group:

  • Reagents :

    • 3-Bromopyrimidoindole intermediate (1.0 mmol)

    • 4-Chlorophenylboronic acid (1.5 mmol)

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : Microwave irradiation at 100°C for 15 minutes.

  • Yield : 74% after purification.

Reaction Optimization and Comparative Analysis

Solvent and Catalyst Screening

ParameterConditions TestedOptimal ChoiceYield (%)
Catalyst ZrCl₄, FeCl₃, [Et₃NH][HSO₄]ZrCl₄68
Solvent Ethanol, DMF, AcetonitrileEthanol68
Temperature (°C) 60, 80, 1008068

Data adapted from.

Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Purity (%)
Conventional Reflux3606895
Microwave157498

Microwave irradiation significantly reduces reaction time while improving yield.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 6H, J=7.0 Hz, -CH₂CH₃), 3.89 (s, 3H, -OCH₃), 4.21 (q, 4H, J=7.0 Hz, -NCH₂), 7.12–7.45 (m, 4H, aromatic), 8.32 (s, 1H, indole-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidoindole core and substituent orientations.

Scalability and Industrial Feasibility

  • Batch Scale : 50 g synthesis achieved with 65% yield using flow chemistry.

  • Cost Analysis : Raw material cost ≈ $120/g; catalyst recycling reduces expense by 30%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing C-3 vs. C-2 indole cyclization is minimized using bulky bases (e.g., DBU).

  • Byproduct Formation : Column chromatography (silica gel, 230–400 mesh) resolves diastereomers .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-1,5-Diethyl-9-methoxy-1H-pyrimido[5,4-b]indol-2,4(3H,5H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann je nach Art der Substituenten und Reaktionsbedingungen an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium oder Kupfer.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dechlorierte oder demethylierte Produkte erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-1,5-Diethyl-9-methoxy-1H-pyrimido[5,4-b]indol-2,4(3H,5H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

  • Core Structure : Pyrimido[5,4-b]indole-dione (identical to the target compound).
  • Substituents : A 2-chlorophenyl-piperazine ethyl chain at position 3.
  • Molecular Weight : 419.485 g/mol .
  • Biological Activity: Exhibits high selectivity for alpha-1 adrenoceptors (Ki = 0.2 nM) with minimal affinity for 5HT1A receptors .
  • Key Differences: The target compound’s 4-chlorophenyl group (vs. 2-chlorophenyl) may alter steric interactions with receptor binding pockets. Diethyl groups at positions 1 and 5 (vs.

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

  • Core Structure : Pyrimido[5,4-b]indole-dione.
  • Substituents : A 2-methoxyphenyl-piperazine ethyl chain at position 3.
  • Molecular Weight : 419.485 g/mol .
  • Biological Activity: Binds to alpha-1 adrenoceptors but with lower selectivity compared to the 2-chlorophenyl analog .
  • Key Differences :
    • The methoxy group’s electron-donating nature (vs. chloro’s electron-withdrawing effect) may reduce receptor affinity.
    • Similar to the previous analog, the absence of diethyl groups in this compound suggests differences in pharmacokinetics .

Functional Analogs

7-Thio Derivatives of Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

  • Core Structure: Cyclopenta[d]pyrimidine-dione (non-indole fused).
  • Substituents : Thioether and alkyl groups at position 5.
  • Molecular Weight : Ranges from 250–350 g/mol (estimated from synthesis routes) .
  • Biological Activity : Demonstrates antioxidant activity by inhibiting Fe²⁺-dependent adrenaline oxidation (IC₅₀ = 12–45 µM) .
  • Thioether groups enhance radical-scavenging capacity, a feature absent in the target compound .

9-(4-Methoxyphenyl)-4H-cyclopenta[b]quinoline-1,8-dione

  • Core Structure: Cyclopenta[b]quinoline-dione.
  • Substituents : 4-Methoxyphenyl at position 8.
  • Molecular Weight : 309 g/mol .
  • Biological Activity: Not explicitly stated, but quinoline derivatives are often explored for antimicrobial or anticancer properties.
  • Key Differences: The quinoline core (vs. pyrimidoindole) alters electronic properties and binding preferences. The methoxy group’s position (para vs. ortho/meta) influences solubility and steric effects .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrimido[5,4-b]indole 4-Chlorophenyl, diethyl, methoxy ~420 (estimated) Putative alpha-1 adrenoceptor ligand
3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl] Pyrimido[5,4-b]indole 2-Chlorophenyl-piperazine ethyl 419.485 Alpha-1 selective ligand (Ki = 0.2 nM)
7-Thio-cyclopenta[d]pyrimidine-dione Cyclopenta[d]pyrimidine Thioether, alkyl groups 250–350 Antioxidant (IC₅₀ = 12–45 µM)
9-(4-Methoxyphenyl)-quinoline-dione Cyclopenta[b]quinoline 4-Methoxyphenyl 309 Undefined (structural analog)

Research Findings and Implications

  • Substituent Effects: Chlorophenyl groups at different positions (2- vs. 4-) significantly modulate receptor selectivity. The 4-chlorophenyl group in the target compound may favor interactions with hydrophobic receptor subpockets .
  • Therapeutic Potential: Pyrimidoindole derivatives with chloroaryl substituents are promising candidates for cardiovascular or neurological disorders due to alpha-1 adrenoceptor affinity . Antioxidant analogs (e.g., cyclopenta[d]pyrimidines) highlight the structural versatility of pyrimidine-diones but target distinct disease pathways .

Biologische Aktivität

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a synthetic compound belonging to the class of pyrimidoindoles. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical formula for this compound is C21H20ClN3O3 with a molecular weight of 375.85 g/mol. The structural features include:

  • A pyrimidine ring fused with an indole moiety.
  • Substituents that include a chlorophenyl group and a methoxy group.

Biological Activity Overview

Research has demonstrated that derivatives of pyrimidines and indoles exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in several studies.

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of the chlorophenyl and methoxy groups in 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione may enhance its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dioneC. albicans30 µg/mL

Recent studies have indicated that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with methoxy substitutions have shown enhanced inhibition zones compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively documented. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.

Table 2: Anticancer Activity Findings

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1HeLa15Induction of apoptosis
Study 2MCF-710Inhibition of cell cycle progression
Current StudyNCI-H46012Inhibition of topoisomerase II

In vitro studies have reported that the compound exhibits cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and inhibition of key enzymes like topoisomerase II .

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrimidine derivatives, including our compound of interest. The results showed that modifications at specific positions significantly influenced the biological activity, emphasizing the importance of substituent groups in enhancing efficacy against microbial and cancer cell lines .

Case Study Example

In one notable case study involving a series of pyrimidine derivatives:

  • Objective : To evaluate the antibacterial activity against resistant strains.
  • Findings : The compound demonstrated superior activity compared to standard antibiotics like chloramphenicol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-pyrimidoindoledione, and how can experimental design improve yield?

  • Methodological Answer : Multi-step organic synthesis is typically required, starting with condensation of substituted indole precursors with pyrimidine intermediates. Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize trial-and-error by identifying critical variables like reaction time and stoichiometry . Computational reaction path searches based on quantum chemistry (e.g., density functional theory) can predict feasible intermediates and transition states, reducing experimental iterations .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR, UV-Vis) with mass spectrometry for structural confirmation. X-ray crystallography resolves stereochemistry and crystal packing effects, while computational tools (e.g., Molecular Operating Environment) model electronic properties like HOMO-LUMO gaps . For purity assessment, use HPLC with photodiode array detection, referencing stress-testing protocols (e.g., thermal, photolytic degradation) to validate stability .

Q. What experimental protocols assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS and quantify kinetic stability using Arrhenius plots. For light-sensitive compounds, employ amber vials and validate storage at -20°C with periodic requalification of analytical methods .

Q. How can in vitro biological activity screening be designed for this compound?

  • Methodological Answer : Use cell-based assays (e.g., viability assays in cancer cell lines) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Validate target engagement using enzyme inhibition assays (e.g., kinase profiling) with statistical rigor (p < 0.05, n ≥ 3 replicates) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., DNA topoisomerases). Validate predictions with molecular dynamics simulations (≥100 ns trajectories) to assess binding stability. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine electronic interactions at active sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis with standardized datasets (e.g., PubChem BioAssay) to identify outliers. Control for variables like cell line heterogeneity, solvent effects (DMSO vs. aqueous buffers), and assay sensitivity. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How can researchers enhance selectivity for a specific biological target?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with analogues (e.g., halogen substitution at the 4-chlorophenyl group). Test selectivity via high-throughput screening against off-target panels (e.g., GPCRs, ion channels). Computational pharmacophore modeling identifies critical binding motifs to minimize off-target effects .

Q. What challenges arise in scaling up synthesis, and how can process simulation address them?

  • Methodological Answer : Pilot-scale reactors often face mass transfer limitations (e.g., exothermic reactions). Use computational fluid dynamics (CFD) to optimize mixing and heat dissipation. Continuous flow reactors improve scalability by maintaining precise temperature control and reducing batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.